molecular formula C8H10O B114409 2,5-Octadiyn-1-ol CAS No. 35378-76-8

2,5-Octadiyn-1-ol

Cat. No.: B114409
CAS No.: 35378-76-8
M. Wt: 122.16 g/mol
InChI Key: TXUHNLOXWCWCHH-UHFFFAOYSA-N
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Description

2,5-Octadiyn-1-ol is an organic compound with the molecular formula C8H10O. It is a member of the class of compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms. This compound is characterized by the presence of two triple bonds in its carbon chain, making it a diynol. It is used primarily in research settings and has various applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Octadiyn-1-ol can be synthesized through a copper-catalyzed cross-coupling reaction between propargyl alcohol and propargylmagnesium bromide . The reaction typically involves the use of copper(I) iodide, tetra-n-butylammonium iodide, and potassium carbonate in N,N-dimethylformamide at room temperature for 16 hours . The reaction mixture is then worked up by dilution with cold water and extraction with ethyl acetate, followed by purification through column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research can be scaled up for industrial purposes. The use of catalytic hydrogenation and other standard organic synthesis techniques can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Octadiyn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the triple bonds can yield alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of 2,5-octadiynal or 2,5-octadiynoic acid.

    Reduction: Formation of 2,5-octadiene or 2,5-octane.

    Substitution: Formation of 2,5-octadiynyl halides.

Scientific Research Applications

2,5-Octadiyn-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Octadiyn-1-ol involves its interaction with various molecular targets, primarily through its reactive triple bonds and hydroxyl group. These functional groups allow the compound to participate in a range of chemical reactions, including binding to enzymes and other proteins, thereby affecting their activity. The exact molecular pathways and targets are still under investigation, but its reactivity makes it a valuable tool in studying biochemical processes.

Comparison with Similar Compounds

    2,5-Octadien-1-ol: Similar in structure but contains double bonds instead of triple bonds.

    1-Octyn-3-ol: Contains a single triple bond and a hydroxyl group.

    2,4-Hexadiyn-1-ol: Shorter carbon chain with two triple bonds and a hydroxyl group.

Uniqueness: 2,5-Octadiyn-1-ol is unique due to its specific arrangement of two triple bonds and a terminal hydroxyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly useful in synthetic chemistry and research applications where such reactivity is desired.

Properties

IUPAC Name

octa-2,5-diyn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-3-4-5-6-7-8-9/h9H,2,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUHNLOXWCWCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601316301
Record name 2,5-Octadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35378-76-8
Record name 2,5-Octadiyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35378-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Octadiyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601316301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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